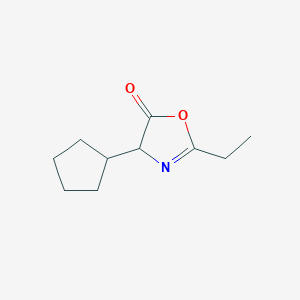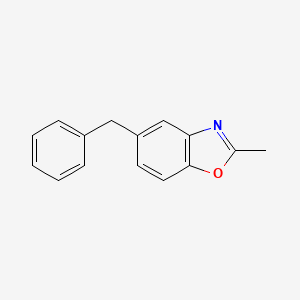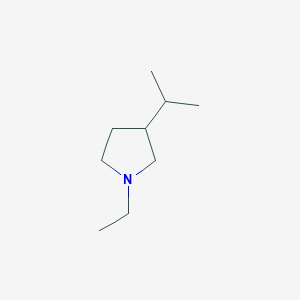
1-Ethyl-3-isopropylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-isopropylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with ethyl and isopropyl substituents at the first and third positions, respectively. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-isopropylpyrrolidine can be synthesized through various methods, including:
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile like an olefin.
Functionalization of Preformed Pyrrolidine Rings: This approach involves the modification of preformed pyrrolidine rings, such as proline derivatives, to introduce the ethyl and isopropyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Ethyl-3-isopropylpyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through binding to target proteins, enzymes, or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Ethyl-3-isopropylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine-2-one: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules with target selectivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-ethyl-3-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-10-6-5-9(7-10)8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
OYRYPMKVJHXTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
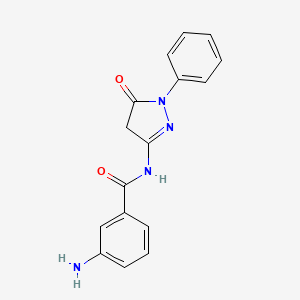
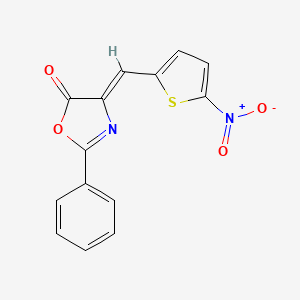
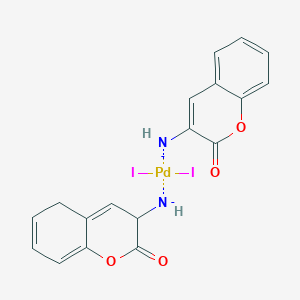
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)
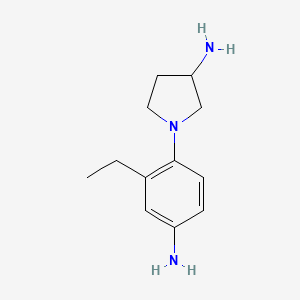
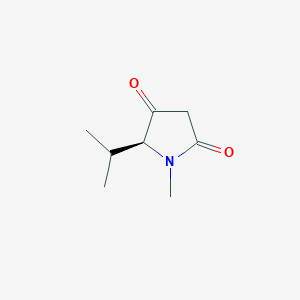
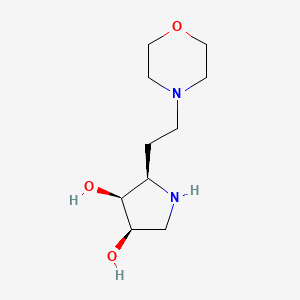
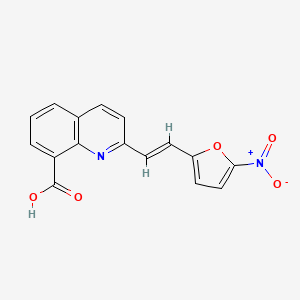
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
